molecular formula C17H19N3 B12799662 N-9-Acridinyl-N'-methyl-1,3-propanediamine CAS No. 86863-21-0

N-9-Acridinyl-N'-methyl-1,3-propanediamine

Cat. No.: B12799662
CAS No.: 86863-21-0
M. Wt: 265.35 g/mol
InChI Key: SGCRIYMGLGMMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-9-Acridinyl-N’-methyl-1,3-propanediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a propanediamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-9-Acridinyl-N’-methyl-1,3-propanediamine typically involves the reaction of acridine derivatives with propanediamine. One common method includes the following steps:

    Starting Materials: Acridine and N-methyl-1,3-propanediamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-9-Acridinyl-N’-methyl-1,3-propanediamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-9-Acridinyl-N’-methyl-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acridine moiety can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of acridinone derivatives.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of halogenated acridine compounds.

Scientific Research Applications

N-9-Acridinyl-N’-methyl-1,3-propanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-9-Acridinyl-N’-methyl-1,3-propanediamine involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-9-Acridinyl-N’-(3-(9-acridinylamino)propyl)-1,3-propanediamine
  • N-9-Acridinyl-N’-(3-(9-acridinylamino)propyl)-1,3-propanediamine trihydrochloride

Uniqueness

N-9-Acridinyl-N’-methyl-1,3-propanediamine is unique due to its specific substitution pattern on the acridine moiety and the presence of a methyl group on the propanediamine chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

86863-21-0

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

N'-acridin-9-yl-N-methylpropane-1,3-diamine

InChI

InChI=1S/C17H19N3/c1-18-11-6-12-19-17-13-7-2-4-9-15(13)20-16-10-5-3-8-14(16)17/h2-5,7-10,18H,6,11-12H2,1H3,(H,19,20)

InChI Key

SGCRIYMGLGMMSV-UHFFFAOYSA-N

Canonical SMILES

CNCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.